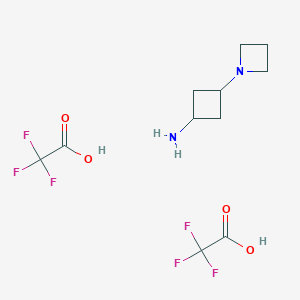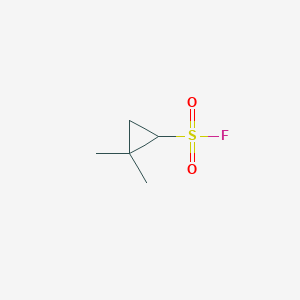![molecular formula C5H3ClN4S B13499527 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include various derivatives where the chlorine atom is replaced by different functional groups, potentially altering the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrimidine Derivatives: Compounds like 4-amino-5-bromo-2-chloro-6-methylpyrimidine are structurally related and serve as precursors in the synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C5H3ClN4S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)11-1-8-2/h1H,(H2,7,9,10) |
InChI Key |
NBKIKJCJEHROHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2S1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


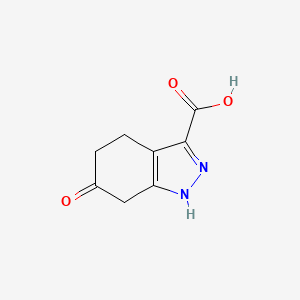


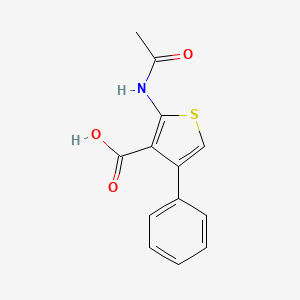
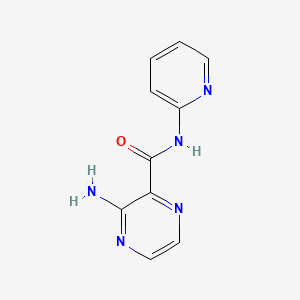

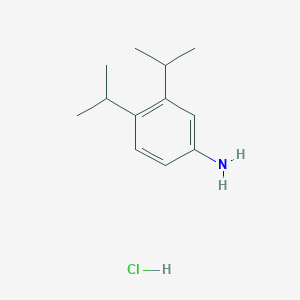
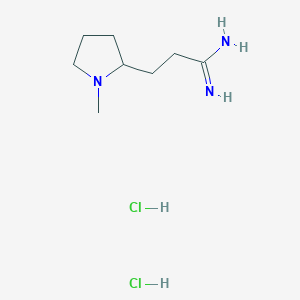
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
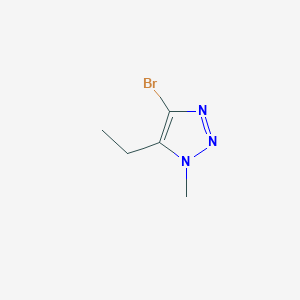
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
